![molecular formula C11H12ClN3 B13282988 N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13282988.png)
N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 3-chlorophenyl group attached to a methylated pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-chlorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
N-(3-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine: This compound lacks the benzyl group, which may affect its biological activity and chemical properties.
Uniqueness: The presence of the 3-chlorophenyl group and the specific substitution pattern on the pyrazole ring confer unique properties to this compound
Biological Activity
N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H11ClN3. The presence of the pyrazole ring contributes significantly to its biological activities, as pyrazoles are known for their ability to interact with various biological targets.
Synthesis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazones with carbonyl compounds. For this compound, a common synthetic route includes:
- Formation of the Pyrazole Ring : Reacting a substituted hydrazine with an appropriate carbonyl compound.
- Substitution Reactions : Introducing the 3-chlorobenzyl group through nucleophilic substitution.
Antitumor Activity
Research indicates that compounds with pyrazole structures exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor growth by targeting tubulin polymerization, leading to cell cycle arrest in the G2/M phase . In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 0.08 | Cytotoxicity |
HeLa | 0.12 | Cytotoxicity |
HCT-15 | 0.10 | Cytotoxicity |
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . The anti-inflammatory activity was assessed using various assays, and it was found that this compound exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .
Antibacterial Activity
The antibacterial potential of this compound was investigated against several bacterial strains. Results indicated that it showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of pyrazole derivatives:
- Anticancer Studies : A study by Tewari et al. (2014) reported that a series of pyrazole derivatives, including this compound, demonstrated notable antiproliferative effects against various cancer cell lines .
- Inflammation Models : In vivo models assessing inflammatory responses indicated that this compound effectively reduced edema and inflammatory markers, supporting its use as a therapeutic agent for inflammatory diseases .
- Docking Studies : Computational docking studies revealed that this compound binds effectively to COX enzymes, suggesting a strong potential for anti-inflammatory activity through competitive inhibition .
Properties
Molecular Formula |
C11H12ClN3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12ClN3/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9/h2-5,7-8,13H,6H2,1H3 |
InChI Key |
NZVXYPIKDMGIAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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